4-(3,4-Difluorophenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(3,4-Difluorophenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 3,4-difluorophenyl group attached to the piperidine ring, along with a hydroxyl group at the 4-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)piperidin-4-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and piperidine.
Formation of Intermediate: The 3,4-difluoroaniline is reacted with piperidine under specific conditions to form an intermediate compound.
Hydroxylation: The intermediate compound undergoes hydroxylation at the 4-position of the piperidine ring to form 4-(3,4-difluorophenyl)piperidin-4-ol.
Hydrochloride Formation: The final step involves the conversion of 4-(3,4-difluorophenyl)piperidin-4-ol to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorophenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-(3,4-difluorophenyl)piperidin-4-one.
Reduction: Formation of 4-(3,4-difluorophenyl)piperidine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Difluorophenyl)piperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride
- 4-(4-Chlorophenyl)piperidin-4-ol
- 4-(3,4-Difluorophenyl)piperidin-4-one
Uniqueness
4-(3,4-Difluorophenyl)piperidin-4-ol hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets compared to its non-fluorinated or mono-fluorinated analogs.
Properties
CAS No. |
2287272-52-8; 233261-74-0 |
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Molecular Formula |
C11H14ClF2NO |
Molecular Weight |
249.69 |
IUPAC Name |
4-(3,4-difluorophenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11;/h1-2,7,14-15H,3-6H2;1H |
InChI Key |
ZKUHTYGSAUBKRP-UHFFFAOYSA-N |
SMILES |
C1CNCCC1(C2=CC(=C(C=C2)F)F)O.Cl |
solubility |
not available |
Origin of Product |
United States |
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